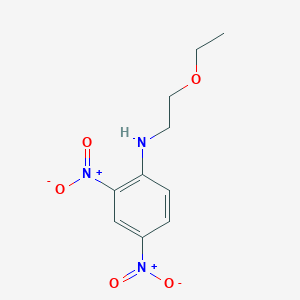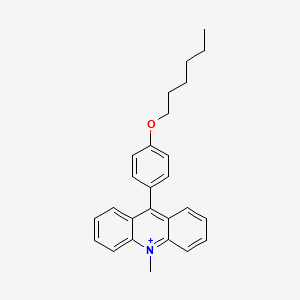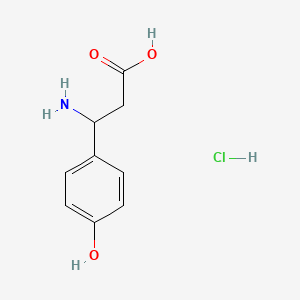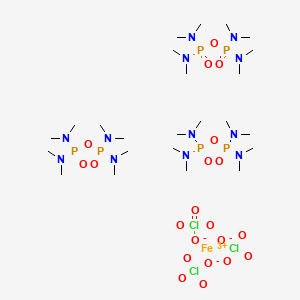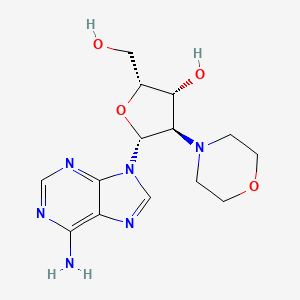
2-(3-(4-Fluorophenyl)propoxy)-4-phenanthrenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-Fluorophenyl)propoxy)-4-phenanthrenol is an organic compound that features a phenanthrene backbone with a 4-hydroxy group and a 3-(4-fluorophenyl)propoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Fluorophenyl)propoxy)-4-phenanthrenol typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and 4-fluorophenylpropyl bromide.
Formation of the Propoxy Linkage: The phenanthrene is first functionalized to introduce a hydroxyl group at the 4-position. This can be achieved through various oxidation reactions.
Nucleophilic Substitution: The 4-hydroxyphenanthrene undergoes a nucleophilic substitution reaction with 4-fluorophenylpropyl bromide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(4-Fluorophenyl)propoxy)-4-phenanthrenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a phenanthrene ketone, while reduction could produce a phenanthrene alcohol.
Applications De Recherche Scientifique
2-(3-(4-Fluorophenyl)propoxy)-4-phenanthrenol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent or its effects on biological pathways.
Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(3-(4-Fluorophenyl)propoxy)-4-phenanthrenol involves its interaction with specific molecular targets. The hydroxyl group and the fluorophenylpropoxy substituent may play key roles in binding to enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(4-Chlorophenyl)propoxy)-4-phenanthrenol: Similar structure with a chlorine atom instead of fluorine.
2-(3-(4-Methylphenyl)propoxy)-4-phenanthrenol: Similar structure with a methyl group instead of fluorine.
2-(3-(4-Bromophenyl)propoxy)-4-phenanthrenol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(3-(4-Fluorophenyl)propoxy)-4-phenanthrenol can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it unique compared to its analogs with different substituents, potentially leading to different biological activities and applications.
Propriétés
Numéro CAS |
59873-17-5 |
|---|---|
Formule moléculaire |
C23H19FO2 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-[3-(4-fluorophenyl)propoxy]phenanthren-4-ol |
InChI |
InChI=1S/C23H19FO2/c24-19-11-7-16(8-12-19)4-3-13-26-20-14-18-10-9-17-5-1-2-6-21(17)23(18)22(25)15-20/h1-2,5-12,14-15,25H,3-4,13H2 |
Clé InChI |
SFNLKDOYOCIATG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC(=CC(=C32)O)OCCCC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


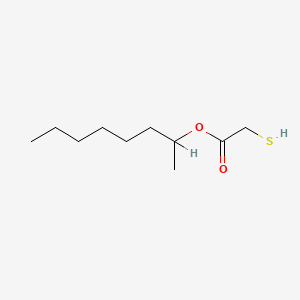
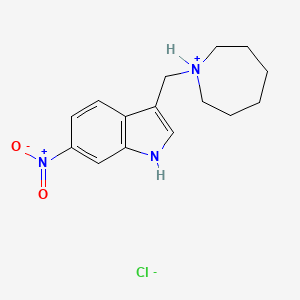

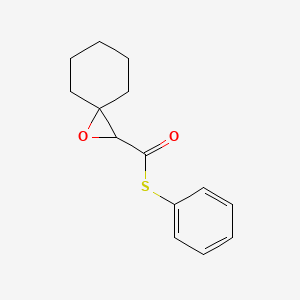
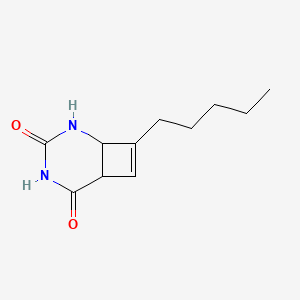
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)

